molecular formula C13H14N4O4 B1480183 2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole CAS No. 2098018-22-3

2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Cat. No. B1480183
CAS RN: 2098018-22-3
M. Wt: 290.27 g/mol
InChI Key: XOACWJCFLSLYQW-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole (abbreviated as 2-AMTMO) is an organic compound that has been used in a variety of scientific applications. It is a member of the oxazole family, a class of compounds that are characterized by their nitrogen-oxygen heterocyclic ring structure. 2-AMTMO has been studied for its potential use in synthetic organic chemistry and biochemistry. In particular, its reactivity and properties have been investigated for the purpose of synthesizing novel compounds and studying the mechanisms of their biological activities.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Synthesis of Extended Oxazoles : Oxazole derivatives, including 2-(azidomethyl)oxazoles, serve as reactive scaffolds for synthetic elaboration. These compounds facilitate a range of substitution reactions, showcasing their versatility in organic synthesis (Patil & Luzzio, 2016).

Efficient Multistep Synthesis : A three-step protocol developed for producing 2-(azidomethyl)oxazoles from vinyl azides via continuous-flow process demonstrates their potential in streamlined chemical synthesis. This method highlights the utility of azido oxazoles as building blocks in organic chemistry (Rossa et al., 2018).

Biological and Pharmacological Potential

Antitubulin Agents : Oxazole derivatives, including those related to the query compound, have been evaluated for their antiproliferative activity against cancer cell lines. They act as antimitotic agents, interfering with microtubule formation, indicating their potential as cytotoxic drugs for cancer treatment (Romagnoli et al., 2017).

Antiproliferative Activity : Novel oxazole derivatives have shown significant antiproliferative activity in vitro, comparing favorably with known cytotoxic agents. These findings underscore the therapeutic potential of oxazole compounds in cancer treatment (Liu et al., 2009).

General Insights on Oxazoles

Versatile Biological Activities : Oxazoles are known for their wide range of biological activities, making them attractive targets for medicinal chemistry. Their ability to bind various enzymes and receptors due to their heterocyclic structure allows for diverse pharmacological applications (Zhang, Zhao, & Zhou, 2018).

properties

IUPAC Name

2-(azidomethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-18-9-4-8(5-10(19-2)13(9)20-3)11-6-15-12(21-11)7-16-17-14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOACWJCFLSLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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